I-BET726 -

I-BET726

Catalog Number: EVT-269865
CAS Number:
Molecular Formula: C25H23ClN2O3
Molecular Weight: 434.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

I-BET726 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. [, ] This family, consisting of BRD2, BRD3, BRD4, and BRDT, plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. [, ] I-BET726 exhibits strong binding affinity for BRD2, BRD3, and BRD4, with IC50 values of 41 nM, 31 nM, and 22 nM, respectively. []

Future Directions
  • Optimization of BET Degraders: Exploring different linkers and target warheads to develop more potent and selective PROTACs based on the I-BET726 scaffold. []

  • Combination Therapies: Investigating the efficacy of I-BET726 in combination with other therapeutic agents, such as conventional chemotherapy or immunotherapy, to enhance antitumor activity and overcome resistance mechanisms. [, , ]

  • Biomarker Development: Identifying predictive biomarkers of response or resistance to I-BET726 to personalize treatment strategies and improve clinical outcomes. []

JQ1

  • Compound Description: JQ1 is a thieno-triazolo-1,4-diazepine that acts as a potent, selective, and cell-permeable small molecule inhibitor of BET bromodomains. [, , ] It competitively binds to the acetyl-lysine binding site of BET bromodomains, disrupting their interaction with acetylated histones and leading to the downregulation of MYC transcription. []

CPI-203

  • Compound Description: CPI-203 is a potent and selective small-molecule inhibitor of BET bromodomains. [] It binds to the bromodomains of BET proteins, including BRD4, thereby inhibiting their binding to acetylated lysine residues on histone tails. [] CPI-203 has shown efficacy in preclinical models of various cancers, including prostate cancer. []

Compound 15 (quinoline-based ligand)

  • Compound Description: Compound 15 is a quinoline-based ligand designed based on the crystal structure of I-BET726 bound to the second bromodomain of SmBRD3 (a Schistosoma mansoni BET protein). [] It exhibits a Kd of 364 ± 26.3 nM for SmBRD3(2). []
  • Relevance: This compound was rationally designed using I-BET726 as a starting point, aiming to target the SmBRD3 bromodomain. [] It showcases the potential for developing parasite-specific BET inhibitors based on the I-BET726 scaffold.
  • Compound Description: Compound 22 serves as the ethyl ester pro-drug of compound 15. [] It displays significant effects on various life cycle stages of Schistosoma mansoni, including larval schistosomula, adult worms, and miracidia. []
  • Relevance: This compound demonstrates the potential for developing pro-drugs based on I-BET726-like scaffolds to target parasitic diseases. []

I-BET762

  • Compound Description: I-BET762 is a potent and selective BET bromodomain inhibitor. [, ] It binds to BET proteins, inhibiting their interaction with acetylated lysine residues on histones and other proteins involved in transcriptional regulation. [] I-BET762 has shown anticancer activity in various preclinical models, including neuroblastoma. []

VH032

  • Compound Description: VH032 is a ligand for the E3 ubiquitin ligase VHL. [] It is frequently utilized as a component of PROTACs (proteolysis-targeting chimeras) designed to induce the degradation of target proteins. []
  • Relevance: This compound represents a key component in PROTAC technology, allowing researchers to explore the potential of I-BET726 and JQ1 as target warheads for targeted protein degradation. []

Trametinib

  • Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, key kinases in the RAS-MAPK signaling pathway. [] It is often used in combination with other anticancer agents to target various cancers, including neuroblastoma. []
  • Relevance: While not structurally related to I-BET726, trametinib represents a clinically relevant compound investigated in combination with BET inhibitors to enhance antitumor efficacy in neuroblastoma. [] This research highlights the potential for combination therapies utilizing I-BET726 and other signaling pathway inhibitors.
Source and Classification

GSK1324726A was developed by GlaxoSmithKline and is classified as a potent and selective inhibitor of BET bromodomains. It has been studied extensively for its potential use in cancer therapy due to its ability to modulate gene expression related to tumor growth and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK1324726A involves several key steps, starting from commercially available precursors. The process typically includes:

  1. Formation of Tetrahydroquinoline Core: The initial step involves the construction of the tetrahydroquinoline framework, which is central to the compound's structure.
  2. Functional Group Modifications: Subsequent steps include the introduction of various functional groups at specific positions on the tetrahydroquinoline ring to enhance potency and selectivity against BET proteins.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

The detailed synthetic route includes reactions such as Suzuki coupling and Chan–Lam–Evans coupling, which are employed to introduce aromatic groups and other substituents that contribute to the compound's biological activity .

Molecular Structure Analysis

Structure and Data

GSK1324726A has a complex molecular structure characterized by a tetrahydroquinoline core with various substituents that enhance its binding affinity for BET bromodomains. The molecular formula is C₁₄H₁₅N₃O, with a molecular weight of approximately 241.29 g/mol.

  • Key Structural Features:
    • Tetrahydroquinoline ring
    • Acetamide functional group
    • Various aromatic substituents that interact with the target proteins

The three-dimensional structure has been elucidated through X-ray crystallography, revealing critical interactions with the binding pockets of BET proteins .

Chemical Reactions Analysis

Reactions and Technical Details

GSK1324726A undergoes several chemical reactions during its synthesis:

  1. Ester Hydrolysis: This reaction is essential for modifying ester functionalities into more reactive groups.
  2. Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between aryl halides and boronic acids, crucial for building the aromatic portions of GSK1324726A.
  3. Chan–Lam–Evans Reaction: Utilized for introducing amine functionalities into the structure, enhancing its biological activity.

These reactions are optimized for yield and selectivity to ensure that the final product retains its desired pharmacological properties .

Mechanism of Action

Process and Data

GSK1324726A exerts its pharmacological effects primarily by inhibiting the interaction between BET proteins and acetylated lysine residues on histones. This inhibition leads to:

  • Reduced Transcriptional Activity: By blocking BET protein binding, GSK1324726A decreases the transcription of genes associated with cell proliferation and survival.
  • Induction of Apoptosis: In cancer cells, this reduction in transcription can trigger apoptotic pathways, leading to cell death.

The compound has shown significant efficacy in preclinical models, demonstrating its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

The compound's stability and solubility profile are crucial for its formulation in pharmaceutical applications .

Applications

Scientific Uses

GSK1324726A has been investigated for several scientific applications:

  • Cancer Therapy: Its primary application lies in oncology, where it acts as a therapeutic agent against various cancers by modulating gene expression related to tumor growth.
  • Epigenetic Research: As a BET inhibitor, it serves as a tool compound for studying epigenetic regulation mechanisms in cellular processes.
  • Drug Development: Ongoing research aims to explore combination therapies involving GSK1324726A with other anticancer agents to enhance therapeutic efficacy.

Properties

Product Name

GSK1324726A

IUPAC Name

4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1

InChI Key

FAWSUKOIROHXAP-NPMXOYFQSA-N

SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

I-BET-726; I-BET 726; I-BET726; GSK1324726A; GSK-1324726A; GSK 1324726A.

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.